2'-O-Allylcytidine
Overview
Description
2’-O-Allylcytidine is a modified nucleoside analogue that has garnered attention for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of an allyl group attached to the 2’-hydroxyl position of cytidine, a naturally occurring nucleoside. The modification enhances the stability and reactivity of the molecule, making it a valuable tool in RNA research and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allylcytidine typically involves the protection of the hydroxyl groups of cytidine, followed by the introduction of the allyl group. One common method includes the following steps:
- Protection of the 5’- and 3’-hydroxyl groups of cytidine using acyl groups.
- Allylation of the 2’-hydroxyl group using allyl bromide in the presence of a base such as sodium hydride.
- Deprotection of the acyl groups to yield 2’-O-Allylcytidine .
Industrial Production Methods: While specific industrial production methods for 2’-O-Allylcytidine are not extensively documented, the general approach involves large-scale synthesis using similar protection and allylation strategies. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-O-Allylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Cyclization Reactions: The allyl group can react with other functional groups to form cyclic structures, such as 3, N4-cyclized cytidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Allyl bromide, sodium hydride, and solvents like dimethylformamide.
Oxidation: Iodine or other oxidizing agents.
Cyclization: Specific conditions involving catalysts or reagents that promote intramolecular reactions.
Major Products:
Substitution Products: Various allylated derivatives.
Oxidation Products: Epoxides and other oxygenated compounds.
Cyclization Products: Cyclic nucleoside analogues like 3, N4-cyclized cytidine.
Scientific Research Applications
2’-O-Allylcytidine has a wide range of applications in scientific research:
RNA Labelling: Used for tagging RNA molecules to study their dynamics and interactions within cells.
Chemical Sequencing: Employed in sequencing techniques to identify specific nucleoside modifications in RNA.
Biochemical Studies: Utilized in affinity chromatography and RNA processing studies due to its enhanced stability and reactivity.
Medical Research:
Mechanism of Action
The mechanism of action of 2’-O-Allylcytidine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. The allyl group can participate in various chemical reactions, leading to modifications that affect RNA stability, interactions, and processing. The compound can also serve as a substrate for enzymes involved in RNA metabolism, providing insights into their function and regulation .
Comparison with Similar Compounds
2’-O-Methylcytidine: Another modified nucleoside with a methyl group at the 2’-position, known for its stability and resistance to nucleases.
N4-Allylcytidine: Similar to 2’-O-Allylcytidine but with the allyl group attached to the nitrogen at the 4-position of cytidine.
Uniqueness: 2’-O-Allylcytidine is unique due to its specific modification at the 2’-position, which enhances its stability and reactivity compared to other nucleoside analogues. This makes it particularly useful for RNA labelling and chemical sequencing applications, where precise modifications are crucial .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h2-4,7,9-11,16-17H,1,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGODVCJEFNCZPV-QCNRFFRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.